

# Application Notes and Protocols for ZW4864 in Co-Immunoprecipitation Assays

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## Compound of Interest

Compound Name: ZW4864

Cat. No.: B13895223

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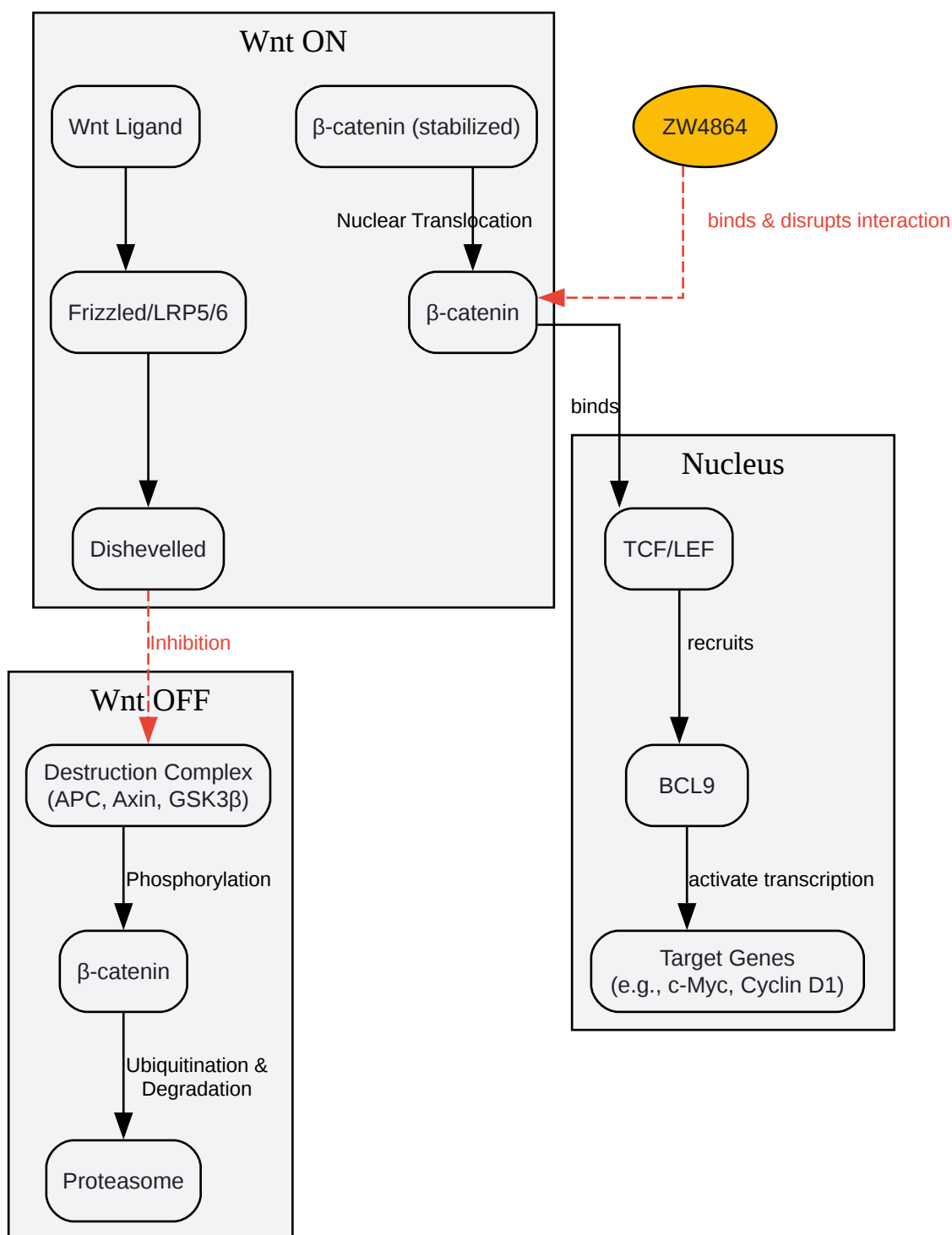
### Introduction

**ZW4864** is a potent, orally bioavailable small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between  $\beta$ -catenin and B-Cell lymphoma 9 (BCL9).[1][2] The aberrant activation of the Wnt/ $\beta$ -catenin signaling pathway is a critical driver in the initiation and progression of numerous cancers.[3] By disrupting the  $\beta$ -catenin/BCL9 complex, **ZW4864** effectively suppresses the transcription of oncogenic  $\beta$ -catenin target genes, leading to reduced cancer cell growth and invasion.[2][3] These application notes provide detailed protocols for utilizing **ZW4864** in co-immunoprecipitation (Co-IP) assays to demonstrate the disruption of the  $\beta$ -catenin/BCL9 PPI, a crucial step in validating its mechanism of action.

### Mechanism of Action

In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of  $\beta$ -catenin lead to its association with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This complex then recruits co-activators, including BCL9, to initiate the transcription of target genes such as Axin2 and cyclin D1, which promote cell proliferation and survival. **ZW4864** has been shown to directly bind to  $\beta$ -catenin, thereby sterically hindering its interaction with BCL9. This selective disruption prevents the formation of the transcriptional co-activator complex, leading to the downregulation of Wnt target genes and subsequent anti-

cancer effects. Notably, **ZW4864** selectively inhibits the  $\beta$ -catenin/BCL9 interaction while sparing the interaction between  $\beta$ -catenin and E-cadherin, which is crucial for cell-cell adhesion.



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**Caption:** Wnt/ $\beta$ -catenin signaling pathway and the mechanism of **ZW4864** action.

## Data Presentation

The following tables summarize the quantitative data for **ZW4864**'s activity in various assays.

Table 1: In Vitro Inhibitory Activity of **ZW4864**

Assay Type	Interaction/Target	Cell Line	IC50 / Ki	Reference
AlphaScreen	$\beta$ -catenin/BCL9 PPI	-	Ki = 0.76 $\mu$ M	
AlphaScreen	$\beta$ -catenin/BCL9 PPI	-	IC50 = 0.87 $\mu$ M	
TOPFlash Reporter	$\beta$ -catenin signaling	HEK293	IC50 = 11 $\mu$ M	
TOPFlash Reporter	$\beta$ -catenin signaling	SW480	IC50 = 7.0 $\mu$ M	
TOPFlash Reporter	$\beta$ -catenin signaling	Wnt3a-activated MDA-MB-468	IC50 = 6.3 $\mu$ M	

Table 2: Cellular Activity of **ZW4864**

Assay Type	Cell Line	Effect	Concentration	Duration	Reference
MTS Cell Growth	HCT116	IC50 = 76 $\mu$ M	-	72 hours	
MTS Cell Growth	MDA-MB-231	IC50 = 20 $\mu$ M	-	72 hours	
Apoptosis (FACS)	MDA-MB-231, MDA-MB-468	Selective apoptosis of cancer cells	10-40 $\mu$ M	72 hours	
Apoptosis (FACS)	MCF10A (normal)	Spared	10-40 $\mu$ M	72 hours	
Target Gene Expression	SW480, MDA-MB-231	Decreased Axin2 and cyclin D1	10-40 $\mu$ M	24 hours	

## Experimental Protocols

### Protocol 1: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of $\beta$ -catenin/BCL9 Interaction by ZW4864

This protocol describes how to perform a Co-IP experiment to show that **ZW4864** disrupts the interaction between  $\beta$ -catenin and BCL9 in a cellular context.



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**Caption:** Experimental workflow for Co-IP to show **ZW4864**-mediated PPI disruption.

#### Materials:

- **ZW4864** (dissolved in DMSO)
- Cancer cell line with active Wnt/ $\beta$ -catenin signaling (e.g., SW480, HCT116)
- Cell culture reagents
- Ice-cold PBS
- Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
- Primary antibody for immunoprecipitation (e.g., anti- $\beta$ -catenin antibody)
- Isotype control IgG
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., 2x Laemmli sample buffer)
- Primary antibodies for Western blotting (e.g., anti-BCL9 and anti- $\beta$ -catenin)
- HRP-conjugated secondary antibodies
- ECL substrate

#### Procedure:

- Cell Culture and Treatment:
  - Plate SW480 or HCT116 cells and grow to 80-90% confluency.
  - Treat cells with the desired concentration of **ZW4864** (e.g., 20-40  $\mu$ M) or vehicle (DMSO) for a specified time (e.g., 24 hours).
- Cell Lysis:

- Wash cells twice with ice-cold PBS.
- Add ice-cold non-denaturing lysis buffer to the plate and incubate on ice for 20 minutes with occasional swirling.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
- Immunoprecipitation:
  - Take a fraction of the lysate as "input" control.
  - Incubate at least 500 µg of protein lysate with the anti-β-catenin antibody (or isotype control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.
  - Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
- Washing:
  - Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).
  - Discard the supernatant.
  - Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
- Elution:
  - Resuspend the beads in 2x Laemmli sample buffer.
  - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
  - Pellet the beads and collect the supernatant containing the eluted proteins.

- Western Blot Analysis:
  - Separate the eluted proteins and the input lysates by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane and probe with primary antibodies against BCL9 and  $\beta$ -catenin.
  - Incubate with the appropriate HRP-conjugated secondary antibodies.
  - Visualize the bands using an ECL substrate.

Expected Results: The amount of BCL9 co-immunoprecipitated with  $\beta$ -catenin should be significantly reduced in the **ZW4864**-treated samples compared to the vehicle-treated samples, while the amount of  $\beta$ -catenin immunoprecipitated should be comparable. This indicates that **ZW4864** disrupts the interaction between  $\beta$ -catenin and BCL9.

## Protocol 2: AlphaScreen Assay for In Vitro $\beta$ -catenin/BCL9 PPI Disruption

Materials:

- Recombinant biotinylated  $\beta$ -catenin
- Recombinant GST-tagged BCL9
- **ZW4864**
- Streptavidin-coated Donor beads
- Anti-GST Acceptor beads
- Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
- 384-well microplate

Procedure:

- Add assay buffer containing biotinylated  $\beta$ -catenin and GST-tagged BCL9 to the wells of a 384-well plate.
- Add serial dilutions of **ZW4864** or DMSO control.
- Incubate at room temperature for 1 hour.
- Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.
- Incubate in the dark at room temperature for 1-2 hours.
- Read the plate on an AlphaScreen-compatible plate reader.
- Calculate IC50 values from the dose-response curves.

## Protocol 3: Cell Viability (MTS) Assay

### Materials:

- Cancer cell lines (e.g., HCT116, MDA-MB-231) and a normal cell line (e.g., MCF10A)
- **ZW4864**
- 96-well plates
- MTS reagent
- Plate reader

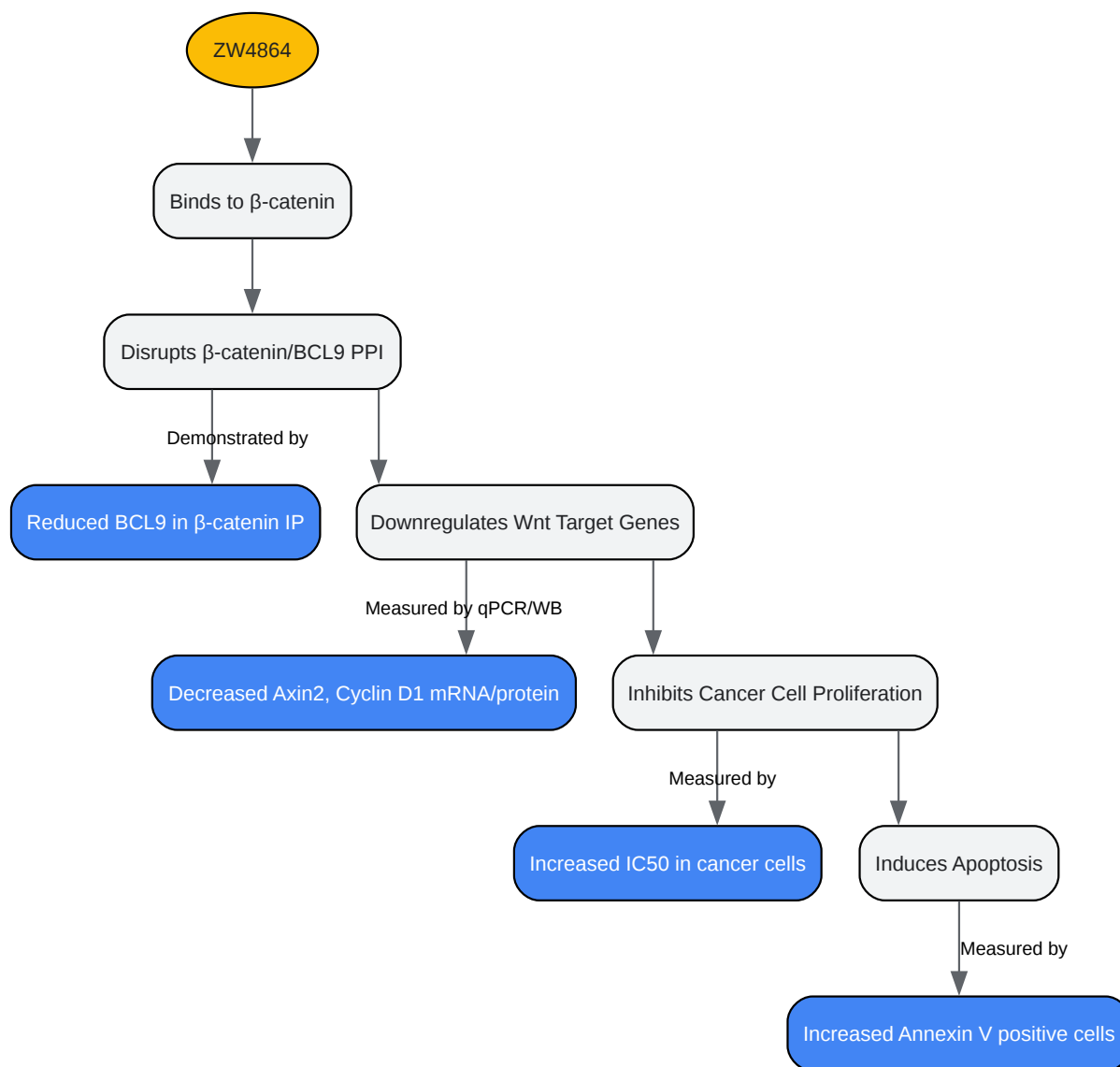
### Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a serial dilution of **ZW4864** for 72 hours.
- Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm.



- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> values.

## Logical Relationship Diagram



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**Caption:** Logical flow from **ZW4864**'s molecular action to its cellular effects.

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